Imidazolidine, 2-heptafluoropropyl-
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Overview
Description
Imidazolidine, 2-heptafluoropropyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is a derivative of imidazolidine, where one of the hydrogen atoms is replaced by a heptafluoropropyl group. Imidazolidines are generally colorless, polar, and basic compounds, and they belong to the broader class of aminals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazolidines are traditionally synthesized through the condensation reaction of 1,2-diamines and aldehydes. The reaction typically involves heating the reactants in the presence of a catalyst. For instance, the synthesis of imidazolidine can be achieved by reacting ethylenediamine with formaldehyde
Industrial Production Methods
Industrial production of imidazolidine derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Imidazolidine, 2-heptafluoropropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones.
Reduction: Reduction reactions can yield imidazolidines with different substituents.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include imidazolidinones, substituted imidazolidines, and other derivatives with modified functional groups. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Imidazolidine, 2-heptafluoropropyl- has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of imidazolidine, 2-heptafluoropropyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the heptafluoropropyl group can influence the compound’s lipophilicity, affecting its ability to penetrate biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine: The parent compound without the heptafluoropropyl group.
Imidazoline: A related compound with a similar structure but different chemical properties.
Imidazole: Another related heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
Imidazolidine, 2-heptafluoropropyl- is unique due to the presence of the heptafluoropropyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
31185-53-2 |
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Molecular Formula |
C6H7F7N2 |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)imidazolidine |
InChI |
InChI=1S/C6H7F7N2/c7-4(8,3-14-1-2-15-3)5(9,10)6(11,12)13/h3,14-15H,1-2H2 |
InChI Key |
GBFSEHYWHMNICI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(N1)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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